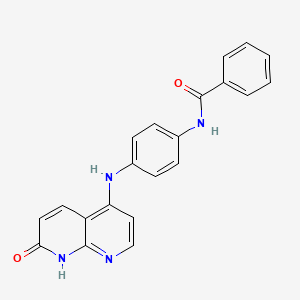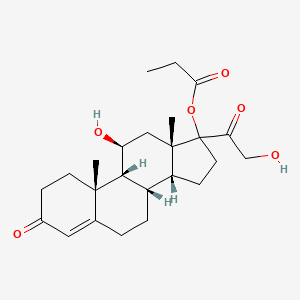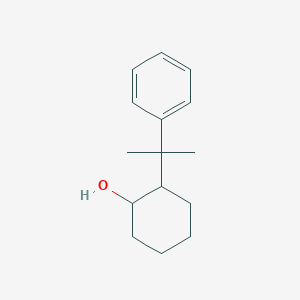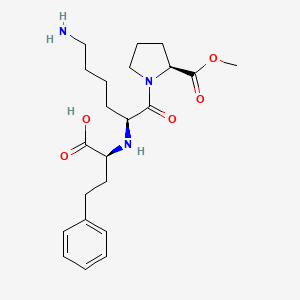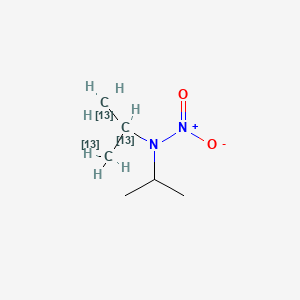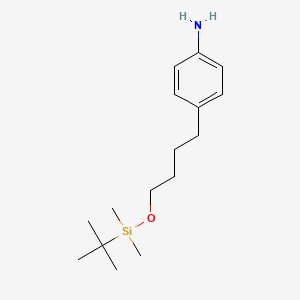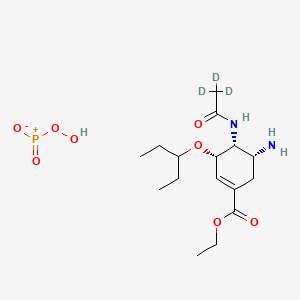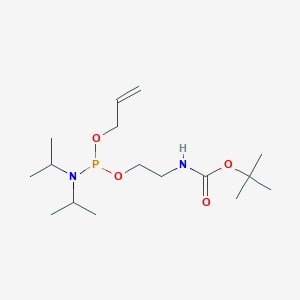
7-Chloro-1,3-dimethyl-1H-indazole-5-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-1,3-dimethyl-1H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1,3-dimethyl-1H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the use of 2-azidobenzaldehydes and amines under catalyst-free conditions to form the indazole ring . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent, followed by cyclization under an oxygen atmosphere .
Industrial Production Methods: Industrial production often employs transition metal-catalyzed reactions due to their efficiency and high yields. The use of copper or silver catalysts in the cyclization process is common, and the reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) under controlled temperatures .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 7th position makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indazole derivatives.
科学研究应用
7-Chloro-1,3-dimethyl-1H-indazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and methyl groups enhances its binding affinity and specificity. The exact pathways involved can vary depending on the biological context, but common targets include kinases and other regulatory proteins .
相似化合物的比较
Comparison:
7-Chloro-1-methyl-1H-indazole-5-carboxylic acid: Lacks the additional methyl group at the 3rd position, which may affect its chemical reactivity and biological activity.
3,7-Dimethyl-1H-indazole-5-carboxylic acid: Lacks the chlorine atom, which can significantly alter its pharmacological properties.
The unique combination of substituents in 7-chloro-1,3-dimethyl-1H-indazole-5-carboxylic acid makes it a valuable compound for various applications, distinguishing it from its analogs.
属性
分子式 |
C10H9ClN2O2 |
|---|---|
分子量 |
224.64 g/mol |
IUPAC 名称 |
7-chloro-1,3-dimethylindazole-5-carboxylic acid |
InChI |
InChI=1S/C10H9ClN2O2/c1-5-7-3-6(10(14)15)4-8(11)9(7)13(2)12-5/h3-4H,1-2H3,(H,14,15) |
InChI 键 |
NRJWFKWRYWDUNS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C2=C1C=C(C=C2Cl)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


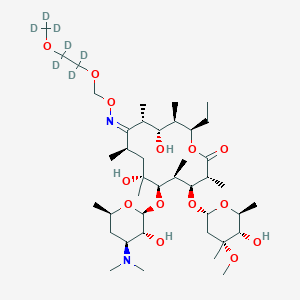
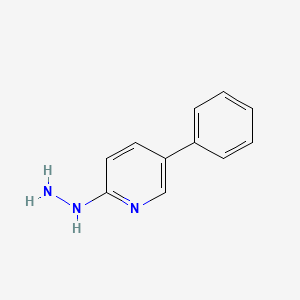
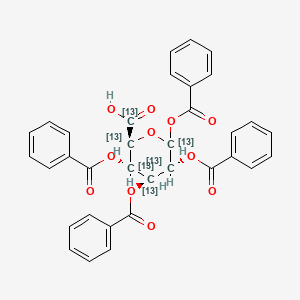
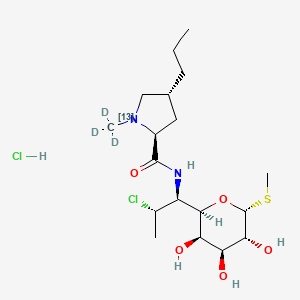
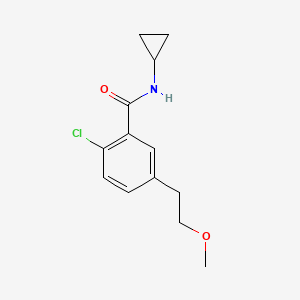
![4-(Benzyloxy)-2,6-dichloro-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B13846943.png)
